Dihydrocodeine bitartrate - 5965-13-9

Dihydrocodeine bitartrate

Catalog Number: EVT-1551771
CAS Number: 5965-13-9
Molecular Formula: C22H29NO9
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrocodeine bitartrate is a synthetic opioid analgesic. [] It is twice as potent as codeine and has one-third the potency of morphine. [] This compound is also known as DF 118. [] Dihydrocodeine bitartrate is used in scientific research to study opioid receptors and their effects. [, , ]

Chemical Reactions Analysis

While not extensively detailed, the oxidation of dihydrocodeine bitartrate with sodium metaperiodate has been utilized in spectrophotometric analysis methods. [] This suggests a chemical reaction occurs between these two compounds, though the specific products and reaction parameters are not elaborated on.

Mechanism of Action

Dihydrocodeine bitartrate acts as an agonist on opioid receptors. [] Stimulation of the mu receptors, specifically, is responsible for producing the characteristic effects of opioids. [] These include analgesia, miosis, euphoria, respiratory depression, sedation, physical dependence, and bradycardia. []

Applications

Analytical Chemistry

  • Spectrophotometry: Derivative and differential spectrophotometry have been employed to determine dihydrocodeine bitartrate concentrations in multi-component mixtures, including cough syrups. [] This method relies on measuring the absorbance or transmission of light through the sample at specific wavelengths to quantify the analyte.
  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed and utilized to analyze dihydrocodeine bitartrate in both plasma and urine samples. [] This technique separates components of a mixture based on their interactions with a stationary phase and a mobile phase, allowing for quantification of the target compound.
  • Gas Chromatography (GC): Similar to HPLC, GC methods have been developed for analyzing dihydrocodeine bitartrate in plasma. [] This method separates components based on their volatility and interaction with a stationary phase within a column, allowing for detection and quantification.

Pharmacokinetic Studies

  • Controlled-Release Formulations: Studies have compared the bioavailability of controlled-release dihydrocodeine bitartrate formulations with that of standard solutions. [] These investigations involved administering different formulations to subjects and analyzing plasma and urine samples over time to assess drug absorption and elimination profiles.
  • Steady-State Concentration Assessment: Research has explored the achievement of steady-state concentrations of dihydrocodeine bitartrate following repeated administration of controlled-release formulations. [] These studies involved administering the drug at regular intervals and measuring plasma concentrations to determine the time to reach steady-state and assess potential drug accumulation.

Anesthesia Research

  • Intravenous Administration Effects: Studies have explored the effects of intravenously administered dihydrocodeine bitartrate in anesthetized individuals. [] This research focused on understanding its impact on respiratory function and circulation during anesthesia.
  • Comparison with Other Narcotics: Dihydrocodeine bitartrate's effects on respiration have been compared with other narcotic analgesics used in anesthesia, such as morphine and pethidine. [, ] This research aimed to assess the potential advantages and disadvantages of dihydrocodeine bitartrate in terms of respiratory depression compared to other opioids.

Codeine

  • Relevance: Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic that is synthesized from codeine. Dihydrocodeine bitartrate is twice as potent as codeine [, ].

Morphine

  • Relevance: Dihydrocodeine bitartrate is an opioid analgesic that shares a similar mechanism of action with morphine but is less potent. Dihydrocodeine bitartrate possesses one-third the potency of morphine [, ].

Ephedrine Hydrochloride

  • Relevance: Ephedrine hydrochloride is often formulated with dihydrocodeine bitartrate in cough mixtures []. The combination of these drugs provides both analgesic and decongestant effects.

Chlorpheniramine Maleate

  • Relevance: Similar to ephedrine hydrochloride, chlorpheniramine maleate is frequently found in cough mixtures alongside dihydrocodeine bitartrate []. The addition of an antihistamine can help to dry up a runny nose and reduce sneezing associated with coughs.

Aspirin

  • Relevance: Aspirin, alongside caffeine and promethazine hydrochloride, is often formulated with dihydrocodeine bitartrate in capsule formulations, primarily for pain relief and synergistic effects [].

Caffeine

  • Relevance: Caffeine is another compound found in combination with dihydrocodeine bitartrate in capsule formulations []. Its inclusion can enhance the analgesic effect of dihydrocodeine bitartrate and counteract potential drowsiness.

Promethazine Hydrochloride

  • Relevance: Promethazine hydrochloride is another compound formulated with dihydrocodeine bitartrate in capsules []. Its antiemetic and sedative effects can be beneficial in managing pain, reducing nausea associated with strong analgesics, and promoting sleep.

Salicylic Acid

  • Relevance: Salicylic acid is the primary degradation product of aspirin []. Its presence in a formulation containing both aspirin and dihydrocodeine bitartrate might indicate instability or improper storage conditions.

Noscapine

    Oxycodone

      Dihydromorphinone Hydrochloride

      • Relevance: Dihydromorphinone hydrochloride and dihydrocodeine bitartrate are both semi-synthetic opioids with similar chemical structures and analgesic properties []. They are both derived from morphine but differ in their potency and duration of action.

      Dihydrocodeinone Bitartrate

      • Relevance: Like dihydrocodeine bitartrate, dihydrocodeinone bitartrate is a semi-synthetic opioid derived from codeine []. Both are commonly used in cough and cold preparations due to their analgesic and antitussive properties. They have similar potencies and side effect profiles.

      Properties

      CAS Number

      5965-13-9

      Product Name

      Dihydrocodeine bitartrate

      IUPAC Name

      (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

      Molecular Formula

      C22H29NO9

      Molecular Weight

      451.5 g/mol

      InChI

      InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;1-,2-/m01/s1

      InChI Key

      ZGSZBVAEVPSPFM-UHFFFAOYSA-N

      SMILES

      CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O

      Synonyms

      Contugesic
      DF 118
      DHC Continus
      DHC Mundipharma
      Dicodin
      dihydrocodeine
      dihydrocodeine acetate, (5alpha,6alpha)-isomer
      dihydrocodeine bitartrate
      dihydrocodeine hydrochloride, (5alpha,6alpha)-isomer
      dihydrocodeine phosphate (1:1), (5alpha,6alpha)-isomer
      dihydrocodeine tartrate (1:1), (5alpha,6alpha)-(R-(R*,R*))-isomer
      dihydrocodeine tartrate (1:1), (5alpha,6beta)-(R-(R*,R*))-isomer
      dihydrocodeine, (5alpha,6alpha,14alpha)-isomer
      dihydrocodeine, (5alpha,6beta)-isomer
      dihydrocodeine, (5alpha,6beta,14alpha)-isomer
      dihydrocodeine, thiocyanate salt (5alpha,6alpha)-isomer
      Paracodin
      Paracodina
      paramol 118
      Rikodeine
      Tiamon
      Tosidrin

      Canonical SMILES

      CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.